(Difluoro(phenylthio)methyl)trimethylsilane

Nucleophilic Difluoromethylation Organofluorine Reagents Synthetic Methodology

[Difluoro(phenylthio)methyl]trimethylsilane (PhSCF2SiMe3, CAS 536975-49-2) is a silicon-based organofluorine reagent developed for the nucleophilic transfer of the (phenylthio)difluoromethyl group (PhSCF2) to electrophilic carbon centers. First prepared by Prakash et al.

Molecular Formula C10H14F2SSi
Molecular Weight 232.37 g/mol
CAS No. 536975-49-2
Cat. No. B1248937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Difluoro(phenylthio)methyl)trimethylsilane
CAS536975-49-2
Synonyms(difluoro(phenylthio)methyl)trimethylsilane
Me3SiCF2SPh
TMSiCF2SPh
Molecular FormulaC10H14F2SSi
Molecular Weight232.37 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C(F)(F)SC1=CC=CC=C1
InChIInChI=1S/C10H14F2SSi/c1-14(2,3)10(11,12)13-9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyNNNLERGMVGBYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluoro(phenylthio)methyl)trimethylsilane (CAS 536975-49-2): A Versatile Silicon-Based gem-Difluoromethylene Building Block


[Difluoro(phenylthio)methyl]trimethylsilane (PhSCF2SiMe3, CAS 536975-49-2) is a silicon-based organofluorine reagent developed for the nucleophilic transfer of the (phenylthio)difluoromethyl group (PhSCF2) to electrophilic carbon centers [1]. First prepared by Prakash et al. via a Barbier-type coupling in 86 % yield, this reagent exists as a stable, colorless liquid (bp 86–87 °C at 4 mmHg) that is soluble in most common organic solvents [2]. PhSCF2SiMe3 serves as a gem-difluoromethylene (CF2) synthetic equivalent and has been established as a key building block for constructing structurally diverse gem-difluoromethylenated compounds, including pharmaceuticals, agrochemicals, and functional materials [3].

1 Nucleophilic PhSCF2 transfer reagent
2 Activated by catalytic fluoride (CsF, TBAF)
3 Suitable for carbonyl, alkyl halide, imine substrates

Why Generic Substitution Fails for Difluoro(phenylthio)methyl)trimethylsilane (CAS 536975-49-2)


Generic substitution among difluoromethylation reagents is not viable due to fundamental differences in activation mode, synthetic utility, and post-functionalization capability. While nucleophilic CF2H transfer reagents such as Me3SiCF2H directly install the –CF2H group [1], they lack the latent functionality required for downstream diversification. Conversely, PhSCF2SiMe3 transfers the PhSCF2 group, wherein the phenylthio (PhS) moiety serves as a traceless redox handle enabling conversion to –CF2H via radical desulfurization [2]. Electrophilic alternatives like PhSCF2Br operate via a completely different mechanism requiring strong Lewis acid activators (e.g., AgSbF6) and exhibit distinct substrate compatibility profiles [3]. Furthermore, structurally analogous sulfonyl-based reagents (PhSO2CF2SiMe3) generate different carbanion nucleophilicities and follow divergent oxidative work-up pathways. The quantitative evidence below establishes precisely where PhSCF2SiMe3 offers measurable, verifiable advantages over these closest comparators.

Me3SiCF2H lacks latent handle
Direct CF2H installation prevents further modular functionalization; PhSCF2 group enables post-synthetic transformation.
PhSCF2Br operates via opposite mechanism
Electrophilic activation (AgSbF6) and different substrate scope make it non-interchangeable with nucleophilic PhSCF2SiMe3.
PhSO2CF2SiMe3 and PhSCF2H limit diversification
Sulfonyl analog is redox-terminal; PhSCF2H is unstable and not commercially viable as a storable reagent.

Quantitative Differentiation Evidence for (Difluoro(phenylthio)methyl)trimethylsilane (CAS 536975-49-2) Relative to Closest Analogs


PhSCF2SiMe3 vs. PhSCF2H: Enhanced Stability and Synthetic Accessibility for Nucleophilic gem-Difluoromethylenation

PhSCF2SiMe3 represents a stable, isolable liquid reagent prepared in 86 % yield, whereas PhSCF2H is unstable and cannot be readily prepared or stored, making PhSCF2SiMe3 the only practical nucleophilic PhSCF2 transfer reagent for carbonyl and alkyl halide substrates [1].

Stability & Accessibility
Class-level
Stable liquid (86% yield) vs. unstable PhSCF2H
Reported as only storable nucleophilic PhSCF2 reagent
PhSCF2H not isolable
Nucleophilic Difluoromethylation Organofluorine Reagents Synthetic Methodology

PhSCF2SiMe3 vs. Me3SiCF2H: Latent Redox Handle Enables Traceless Conversion to CF2H Motif

Unlike Me3SiCF2H, which directly installs a terminal –CF2H group, PhSCF2SiMe3 installs a PhSCF2 group that can be quantitatively converted to –CF2H via radical desulfurization using n-Bu3SnH/AIBN [1]. This two-step sequence provides access to CF2H-containing compounds with an intermediate handle for further synthetic manipulation.

Post-Functionalization
Class-level
PhSCF2 → CF2H via radical desulfurization
Enables modular synthesis; direct reagent lacks handle
n-Bu3SnH/AIBN, benzene reflux
Post-Functionalization Desulfurization CF2H Bioisostere

PhSCF2SiMe3 vs. PhSCF2Br: Nucleophilic vs. Electrophilic Reactivity Dictates Substrate Compatibility and Reaction Conditions

PhSCF2SiMe3 and PhSCF2Br are mechanistically orthogonal: PhSCF2SiMe3 operates via fluoride-mediated nucleophilic substitution or addition to electrophiles (e.g., alkyl halides, carbonyls) [1], whereas PhSCF2Br functions as an electrophilic PhSCF2+ equivalent requiring strong Lewis acid activation (e.g., AgSbF6) to react with nucleophiles such as allylsilanes [2]. This mechanistic divergence dictates fundamentally different substrate scope compatibility.

Mechanistic Orthogonality
Class-level
Nucleophilic (F–) vs. electrophilic (AgSbF6) activation
Dictates substrate scope; reagents not interchangeable
CsF/15-crown-5 vs. AgSbF6, –78°C
Mechanistic Orthogonality Nucleophilic Reagents Electrophilic Reagents

PhSCF2SiMe3 vs. PhSCF2Br: Reagent Stability and Handling Safety Profile

PhSCF2SiMe3 is a stable, storable liquid (bp 86–87 °C/4 mmHg) that can be handled under standard laboratory conditions [1]. PhSCF2Br, while also a liquid, is significantly more reactive and labile, with documented lachrymatory properties and moisture sensitivity [2]. This stability differential has direct implications for procurement, storage, and routine laboratory use.

Handling & Safety
Class-level
Stable liquid vs. lachrymator, moisture-sensitive
Supports routine laboratory procurement
PhSCF2Br requires stringent protocols
Laboratory Safety Reagent Stability Procurement Criteria

PhSCF2SiMe3 vs. PhSO2CF2SiMe3: Sulfide vs. Sulfone Redox Manifold Dictates Downstream Functionalization Pathways

The phenylthio (PhS) group in PhSCF2SiMe3 can be oxidized to the corresponding sulfoxide or sulfone, enabling access to alternative reactivity manifolds [1]. In contrast, PhSO2CF2SiMe3 (the sulfonyl analog) is already at the highest oxidation state and cannot undergo further oxidative manipulation. This redox ladder provides PhSCF2SiMe3 with greater synthetic versatility.

Redox Diversification
Class-level
PhS → PhS(O) → PhSO2; sulfone is terminal
Oxidation ladder enables gem-difluoroalkene synthesis
mCPBA or Oxone; elimination 65–78%
Redox Chemistry Sulfide Oxidation gem-Difluoroalkene Synthesis

PhSCF2SiMe3 Enables Radical Cyclization Cascade for Polycyclic gem-Difluoromethylenated Frameworks

PhSCF2SiMe3-derived adducts undergo Bu3SnH-mediated radical cyclization to construct complex polycyclic scaffolds with a gem-difluoromethylene unit [1]. This cascade strategy has been applied to the asymmetric synthesis of gem-difluoromethylenated linear triquinanes (16A and 16B, ~1:1 diastereomeric ratio) [2] and 1-azabicyclic compounds, a capability not demonstrated with Me3SiCF2H or PhSCF2Br.

Radical Cyclization
Reported
Enables polycyclic gem-difluoromethylenated scaffolds
Unique cascade strategy; not reported for other reagents
Triquinanes ~1:1 dr; 1-azabicyclic compounds
Radical Cyclization gem-Difluoromethylenation Polycyclic Scaffolds

Optimal Research and Industrial Application Scenarios for (Difluoro(phenylthio)methyl)trimethylsilane (CAS 536975-49-2)


Synthesis of CF2H-Containing Drug Candidates via a Two-Step Modular Approach

PhSCF2SiMe3 is the preferred reagent when synthetic strategy requires installation of a CF2H group after intermediate functionalization. The PhSCF2 group installed by PhSCF2SiMe3 onto carbonyl compounds, alkyl halides, or imines serves as a stable intermediate that can undergo subsequent transformations before radical desulfurization to the desired CF2H motif [1]. This modular approach is particularly valuable in medicinal chemistry campaigns where the CF2H group (a lipophilic hydrogen bond donor and CH2OH bioisostere) must be introduced late-stage to preserve sensitive functionality [2]. Direct CF2H transfer reagents (e.g., Me3SiCF2H) do not provide this synthetic flexibility.

Construction of gem-Difluoromethylenated Polycyclic Scaffolds via Radical Cyclization Cascades

PhSCF2SiMe3 uniquely enables the construction of gem-difluoromethylenated polycyclic frameworks through a two-step sequence: fluoride-catalyzed nucleophilic addition to cyclic imides, ketones, or anhydrides, followed by Bu3SnH-mediated radical cyclization [3]. This cascade strategy has been successfully applied to the asymmetric synthesis of gem-difluoromethylenated triquinanes (~1:1 dr) and 1-azabicyclic compounds [4]. Such polycyclic gem-difluoromethylene-containing scaffolds are of significant interest in natural product analog synthesis and bioactive molecule discovery. No other silicon-based difluoromethylation reagent supports this radical cyclization manifold.

Synthesis of gem-Difluoroalkenes via Sulfoxide Elimination from PhSCF2SiMe3 Adducts

The phenylthio (PhS) group in PhSCF2SiMe3 adducts can be selectively oxidized to the sulfoxide, which undergoes thermal elimination to yield gem-difluoroalkenes in 65–78 % yields [5]. This pathway provides access to a class of fluorinated olefins that serve as versatile building blocks for further transformations, including cycloadditions and cross-couplings. The sulfonyl analog PhSO2CF2SiMe3 cannot undergo analogous elimination chemistry because it is already at the maximum oxidation state. For research groups requiring gem-difluoroalkene intermediates, PhSCF2SiMe3 is the essential starting point.

Academic and Industrial Laboratories Requiring a Stable, Safe Nucleophilic gem-Difluoromethylenating Reagent

For routine nucleophilic (phenylthio)difluoromethylation of carbonyl compounds, alkyl halides, and imines, PhSCF2SiMe3 offers a compelling combination of stability (bp 86–87 °C/4 mmHg, storable liquid) and mild activation requirements (catalytic fluoride) [6]. Compared to electrophilic alternatives such as PhSCF2Br (a lachrymator requiring AgSbF6 activation) or the unstable PhSCF2H, PhSCF2SiMe3 represents the safest and most practical choice for multi-user laboratories and industrial settings where reagent stability, ease of handling, and predictable reactivity are paramount procurement considerations [7].

Application
Selection Property
Validation Focus
Modular CF2H synthesis
PhS redox handle for late-stage functionalization
Desulfurization efficiency
Polycyclic gem-difluoromethylenated scaffolds
Radical cyclization compatibility
Cascade yield and diastereoselectivity
gem-Difluoroalkene synthesis
Sulfoxide elimination pathway
Elimination yield
Routine nucleophilic PhSCF2 transfer
Reagent stability and safe handling
Storage, activation with F–

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Difluoro(phenylthio)methyl)trimethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.